N-(3,4-dimethylphenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrimidine core, a methanesulfonyl group, and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and the aromatic substituents. Common reagents used in these reactions include various amines, sulfonyl chlorides, and aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and high-throughput screening to optimize reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DIMETHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- **N-(3,4-DIMETHYLPHENYL)-5-{[(4-ISOPROPYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H30N4O4S |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C28H30N4O4S/c1-5-21-9-11-22(12-10-21)17-32(18-24-7-6-14-36-24)25-16-29-28(37(4,34)35)31-26(25)27(33)30-23-13-8-19(2)20(3)15-23/h6-16H,5,17-18H2,1-4H3,(H,30,33) |
InChI Key |
RCVUOAYDDJLULD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC(=C(C=C4)C)C)S(=O)(=O)C |
Origin of Product |
United States |
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